

Spectroscopic data for Celestolide including NMR and GC-MS

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Spectroscopic Profile of Celestolide: A Technical Guide

Introduction

Celestolide (4-acetyl-1,1-dimethyl-6-tert-butyl-indan), a synthetic polycyclic musk, is a widely utilized fragrance ingredient in a variety of consumer products, from fine perfumes to household cleaners. Its persistent and characteristic musky odor has made it a staple in the fragrance industry. For researchers, scientists, and professionals in drug development and quality control, a thorough understanding of its spectroscopic properties is essential for identification, quantification, and purity assessment. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data for Celestolide, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data

The structural elucidation and characterization of **Celestolide** are heavily reliant on modern spectroscopic techniques. The following sections present the key NMR and GC-MS data in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **Celestolide**, ¹H and ¹³C NMR are instrumental in confirming its complex cyclic structure.

¹H NMR Spectroscopic Data for **Celestolide**

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--|--|-------------|------------|
| Data not fully available in search results | Aromatic Protons | | |
| Data not fully available in search results | CH₂ Protons (indan ring) | | |
| Data not fully available in search results | CH₃ Protons (acetyl group) | | |
| Data not fully available in search results | C(CH₃)₂ Protons (indan ring) | | |
| Data not fully available in search results | C(CH₃)₃ Protons (tert- butyl group) | _ | |

¹³C NMR Spectroscopic Data for **Celestolide**



| Chemical Shift (δ) ppm | Assignment | |
|--|--|--|
| Data not fully available in search results | C=O (acetyl group) | |
| Data not fully available in search results | Aromatic Carbons | |
| Data not fully available in search results | Quaternary Carbons (indan ring and tert-butyl) | |
| Data not fully available in search results | CH ₂ Carbons (indan ring) | |
| Data not fully available in search results | CH₃ Carbons (acetyl, gem-dimethyl, tert-butyl) | |

Note: While general spectra are available in public databases, precise, peer-reviewed chemical shift and coupling constant data for all protons and carbons of **Celestolide** were not fully available in the initial search results. The tables are structured to be populated with such data upon experimental determination or from more detailed spectral libraries.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The gas chromatogram provides the retention time of **Celestolide**, while the mass spectrum reveals its molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

GC-MS Data for Celestolide

| Parameter | Value |
|------------------------------------|------------------|
| Molecular Weight | 244.37 g/mol [1] |
| Retention Index (non-polar column) | 1705.1, 1706[1] |
| Retention Index (polar column) | 2145[1] |

Major Mass Spectrometry Fragments for Celestolide



| m/z | Relative Intensity (%) | Putative Fragment |
|-----|--|--|
| 229 | ~64 | [M-CH ₃] ⁺ |
| 201 | Data not fully available in search results | [M-C(CH ₃) ₃] ⁺ |
| 187 | Data not fully available in search results | [M-COCH3 - CH3]+ |
| 57 | ~39 | [C(CH ₃) ₃] ⁺ |
| 43 | 100 | [CH₃CO] ⁺ |

Note: The relative intensities are approximate and can vary depending on the instrument and analytical conditions. The base peak is typically observed at m/z = 43.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reproducible and reliable spectroscopic data. The following protocols are recommended for the analysis of **Celestolide**.

NMR Spectroscopy Protocol

- 1. Sample Preparation:
- Accurately weigh 5-10 mg of Celestolide standard or the sample containing Celestolide.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). For ¹³C NMR, a higher concentration (20-50 mg) may be required for a good signal-to-noise ratio.[2][3]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3]



- · Cap the NMR tube securely.
- 2. NMR Instrument Parameters (1H NMR):
- Spectrometer: 400 MHz or higher field strength for better resolution.
- Solvent: Chloroform-d (CDCl₃).
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse experiment (zg30).
- · Acquisition Parameters:
 - Spectral Width: ~16 ppm.
 - Number of Scans: 16-64 (depending on concentration).
 - Relaxation Delay (d1): 1-5 seconds.
 - Acquisition Time: ~2-4 seconds.
- Processing:
 - Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
 - Fourier transform the FID.
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).
- 3. NMR Instrument Parameters (13C NMR):
- Spectrometer: 100 MHz or higher.
- Solvent: Chloroform-d (CDCl₃).
- Temperature: 298 K.



- Pulse Sequence: Proton-decoupled experiment (zgpg30).
- Acquisition Parameters:
 - Spectral Width: ~220 ppm.
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Relaxation Delay (d1): 2 seconds.
- Processing:
 - o Apply a line broadening factor (e.g., 1-2 Hz).
 - Fourier transform the FID.
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

GC-MS Protocol

- 1. Sample Preparation:
- Prepare a stock solution of Celestolide in a volatile organic solvent such as hexane or dichloromethane (e.g., 1 mg/mL).
- For quantitative analysis, prepare a series of calibration standards by diluting the stock solution.
- For samples like perfumes or cosmetics, a dilution with a suitable solvent (e.g., ethanol or hexane) is necessary to bring the concentration within the linear range of the instrument. A 1:100 or 1:1000 dilution is often a good starting point.
- If the sample matrix is complex, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be required to remove interfering substances.
- 2. GC-MS Instrument Parameters:



- · Gas Chromatograph: Agilent 6890 or similar.
- Mass Spectrometer: Agilent 5973 or similar.
- Injector:
 - Mode: Splitless or Split (e.g., 50:1 split ratio).
 - Temperature: 250-280 °C.
 - Injection Volume: 1 μL.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
- Oven Temperature Program:
 - o Initial Temperature: 60-80 °C, hold for 1-2 minutes.
 - Ramp: 5-10 °C/min to 280-300 °C.
 - Final Hold: 5-10 minutes.
- GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness), is commonly used for fragrance analysis.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-450.
- Data Analysis:
 - Identify the **Celestolide** peak based on its retention time.

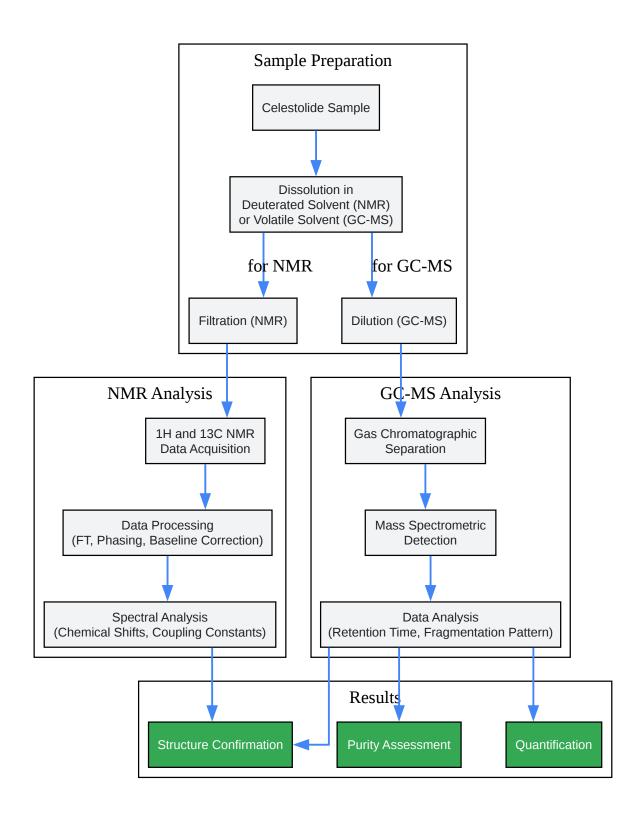


- Compare the acquired mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.
- For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of **Celestolide**.





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Workflow for the spectroscopic analysis of Celestolide.



Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive resource for the analysis of **Celestolide**. Accurate and reproducible data from NMR and GC-MS are fundamental for ensuring the quality, purity, and proper identification of this important fragrance ingredient in various applications. The detailed methodologies and structured data tables serve as a valuable reference for researchers and professionals in the field, facilitating consistent and reliable analytical outcomes.

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